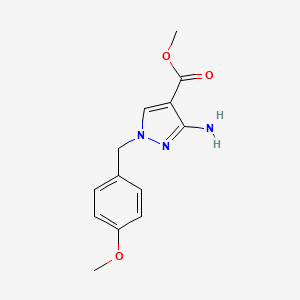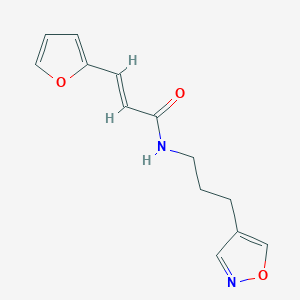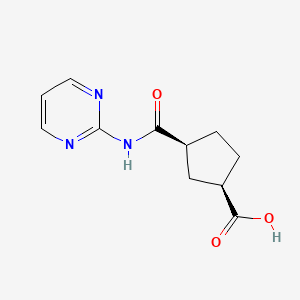
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex of Europium (III) with 1,3-di-2-naphthalenyl-1,3-propanedionato and 1,10-phenanthroline . It is often used as an organic red light emitter .
Molecular Structure Analysis
The coordination polyhedron of Europium (III) in the complex is a distorted octahedron . Each of the three independent ligands is a bridging μ2-O,O′-coordinated ligand .Chemical Reactions Analysis
The main product of the thermal decomposition of the complex at 900°C is oxysulfate Eu2O2SO4 .Physical And Chemical Properties Analysis
The compound is soluble in dichloromethane and THF . The crystals of the complex are triclinic .科学的研究の応用
Luminescence and Quantum Yields
Europium(III) mixed complexes with β-diketones and o-phenanthroline-N-oxide have shown remarkable luminescence quantum yields at room temperature, making them promising candidates for light-conversion molecular devices (Donegá, Sá, & Júnior, 1996). Such complexes exhibit enhanced quantum yields and longer 5D0 lifetimes due to efficient ligand-to-metal energy transfer and less efficient non-radiative 5D0 relaxation processes (Donegá, Sá, & Júnior, 1997).
Structural Characterization
The structural characterization of Europium(III) complexes is vital to understanding their luminescent properties. For instance, the anhydrous tris(dibenzoylmethanido)(o-phenanthroline)europium(III) complex, characterized by FT–IR, 1H and 13C NMR spectroscopy, and X-ray diffraction methods, shows a trivalent europium ion coordinated in a slightly distorted square antiprism geometry (Ahmed et al., 2003).
Photophysical Properties
The synthesis and investigation of photophysical properties of new Europium(III) complexes have demonstrated that these complexes possess enhanced photoluminescence properties. This enhancement is attributed to the substitution of solvent molecules by bidentate nitrogen ligands, which significantly improves quantum yield and lifetime values (Biju, Raj, Reddy, & Kariuki, 2006).
Photoluminescence in Solid State
Europium(III) ternary complexes with β-diketones and nitrogen heterocyclic ligands have shown promising photoluminescence behavior in the solid state. These complexes, characterized by elemental analysis, FT-IR, 1H NMR, and UV–vis absorption, exhibit narrow emission bands arising from the 5D0 → 7FJ transitions of the europium ion (Wang et al., 2013).
Optoelectronic Applications
The development of Europium complexes for optoelectronic applications has led to the synthesis of complexes that incorporate phenanthroline ligands for electron transport and carbazole fragments for hole transport. These complexes allow for the formation of transparent clear films directly from solution and exhibit nearly monochromatic photoluminescence characteristic of the europium ion, with efficiencies around 50% (Robinson, O'Regan, & Bazan, 2000).
作用機序
Target of Action
It is known that this compound is a light-emitting metal complex , suggesting that its targets could be related to light-sensitive processes or structures.
Mode of Action
Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- exhibits intense red emission under blue light excitation . This is due to the expanded π-conjugation in the complex molecules, which shifts the excitation band to the visible region .
Result of Action
The primary result of the action of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- is the emission of intense red light under blue light excitation . This property has been utilized in the fabrication of a dual optical sensor to detect oxygen and any change in temperature .
Action Environment
The action, efficacy, and stability of Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- can be influenced by environmental factors such as light and temperature . For instance, its light-emitting properties are activated under blue light excitation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium, tris(1,3-di-2-naphthalenyl-1,3-propanedionato-kappaO1,kappaO3)(1,10-phenanthroline-kappaN1,kappaN10)- involves the reaction of europium nitrate with 1,3-di-2-naphthalenyl-1,3-propanedione and 1,10-phenanthroline in the presence of a base and a solvent.", "Starting Materials": [ "Europium nitrate", "1,3-di-2-naphthalenyl-1,3-propanedione", "1,10-phenanthroline", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve europium nitrate in the solvent", "Add 1,3-di-2-naphthalenyl-1,3-propanedione and 1,10-phenanthroline to the solution", "Add the base to the solution to initiate the reaction", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with the solvent to remove impurities", "Dry the product under vacuum" ] } | |
CAS番号 |
202460-56-8 |
分子式 |
C81H53EuN2O6 |
分子量 |
1302.3 g/mol |
IUPAC名 |
1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;;+3 |
InChIキー |
FIYHXSORRODFEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate](/img/structure/B2689488.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689492.png)
![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2689493.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2689494.png)

![2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-4-carboxamide](/img/structure/B2689496.png)

![3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B2689499.png)


![6-(thiophen-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689505.png)

